

IUPHAR/BPS Classification of PAR2

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Compound of Interest

Compound Name: GB110

Cat. No.: B15570142

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Proteinase-Activated Receptor 2 (PAR2) is classified as a member of the Proteinase-Activated Receptor family, which belongs to the larger superfamily of G protein-coupled receptors (GPCRs).^{[1][2][3][4]} The nomenclature is determined by the International Union of Basic and Clinical Pharmacology (IUPHAR) and the British Pharmacological Society (BPS).^{[2][4]}

Classification	Details
Family	Proteinase-Activated Receptors (PARs)
Superfamily	G protein-coupled receptors (GPCRs)
HGNC Gene Name	F2RL1
UniProt ID	P55085
Activation Mechanism	Proteolytic cleavage of the N-terminal exodomain by serine proteases (e.g., trypsin, mast cell tryptase), unmasking a tethered ligand (SLIGKV-NH2 in humans) that binds intramolecularly to activate the receptor. ^{[1][2][4][5][6][7]}

GB110: A Potent Synthetic Agonist of PAR2

GB110 is a potent, selective, and non-peptidic small molecule agonist of PAR2.^{[5][6][7]} It serves as a valuable experimental tool to study PAR2 activation and signaling without the need

for proteolytic enzymes, offering greater stability and specificity compared to peptide agonists.

[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Pharmacology of PAR2 Ligands

The following tables summarize the quantitative pharmacological data for the PAR2 agonist **GB110** and the antagonist GB88.

Table 1: In Vitro Potency and Efficacy of PAR2 Agonist GB110

Assay Type	Cell Line	Parameter	Value	Reference
Intracellular Ca ²⁺ Mobilization	HT29	EC ₅₀	~200 nM	[5] [6] [7]
Intracellular Ca ²⁺ Mobilization	HT29	pEC ₅₀	6.6 ± 0.05	[5]
Intracellular Ca ²⁺ Mobilization	CHO-hPAR2	pEC ₅₀	6.7 ± 0.2	[8]
Inositol Phosphate (IP1) Production	1321N1-hPAR2	pEC ₅₀	6.70 ± 0.03	[9]
β-arrestin-2 Recruitment	U2OS-hPAR2	pEC ₅₀	6.6 ± 0.1	[9]
ERK1/2 Phosphorylation	U2OS-hPAR2	pEC ₅₀	7.4 ± 0.1	[9]
Competitive Radioligand Binding ([³ H]-GB110)	HEKexp293 membranes	pK _i	7.2 ± 0.2	[9]

Table 2: In Vitro Potency of PAR2 Antagonist GB88

Assay Type	Agonist	Parameter	Value	Reference
Intracellular Ca ²⁺ Mobilization	Trypsin, peptide, and non-peptide agonists	IC ₅₀	~2 µM	[5][6]

PAR2 Signaling Pathways

PAR2 activation initiates a complex network of intracellular signaling pathways, primarily through coupling to various G proteins and through G protein-independent mechanisms involving β -arrestins.[10] This dual signaling capability leads to a wide range of cellular responses, including both pro-inflammatory and protective effects.[11][12]

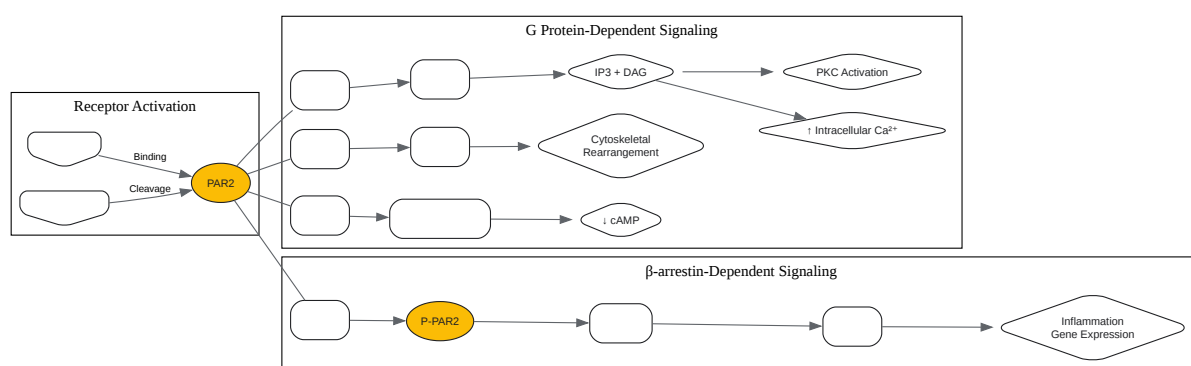
G Protein-Dependent Signaling

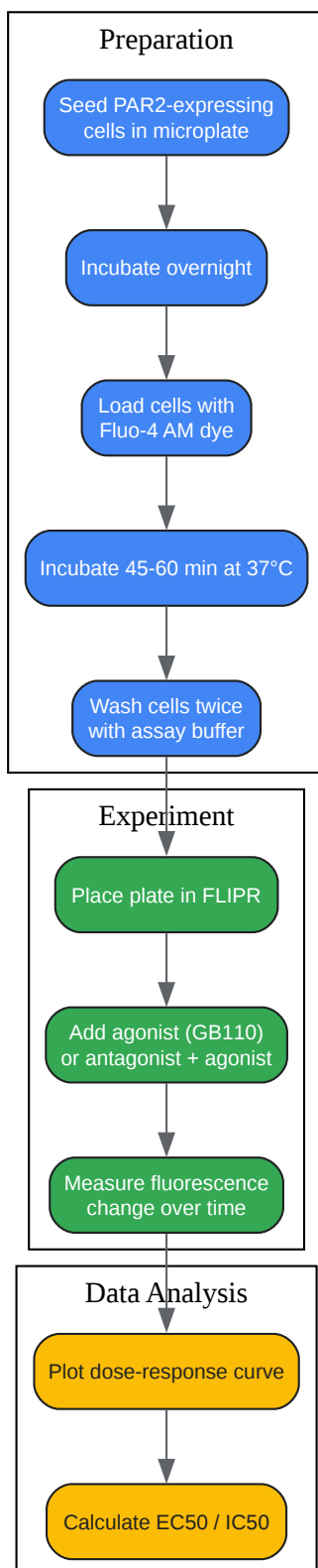
PAR2 couples to multiple G protein subtypes, including G α q/11, G α 12/13, and G α i/o.[10][13]

- **G α q/11 Pathway:** This is the canonical signaling pathway for PAR2. Activation of G α q/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[13][14][15]
- **G α 12/13 Pathway:** Coupling to G α 12/13 activates RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell shape, and migration.[13][15]
- **G α i/o Pathway:** Activation of G α i/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

G Protein-Independent Signaling (β -arrestin Pathway)

Upon activation and phosphorylation by G protein-coupled receptor kinases (GRKs), PAR2 recruits β -arrestins.[14] This interaction not only desensitizes G protein signaling but also initiates a distinct wave of signaling. β -arrestin acts as a scaffold for various signaling molecules, including components of the MAP kinase cascade (e.g., ERK1/2), and is critically involved in pro-inflammatory responses, cytoskeletal reorganization, and cell migration.[11][12][17]





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References

- 1. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Proteinase-activated receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Proteinase-activated receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 5. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Role for β -arrestin in mediating paradoxical β 2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Interaction of Protease-Activated Receptor 2 with G Proteins and β -Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer [frontiersin.org]
- 17. Role for β -arrestin in mediating paradoxical β 2AR and PAR2 signaling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
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